molecular formula C22H18O7 B2596115 Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate CAS No. 898430-25-6

Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate

Cat. No. B2596115
CAS RN: 898430-25-6
M. Wt: 394.379
InChI Key: NDTXZKHQOFKOCY-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate” is a chemical compound with the molecular formula C21H16O7 . It has an average mass of 380.348 Da and a monoisotopic mass of 380.089600 Da .


Synthesis Analysis

Benzofuran compounds, which are a part of the structure of the compound , can be synthesized through various methods . One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which has fewer side reactions and a high yield .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a versatile structure that is widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including our compound of interest, have demonstrated potent anticancer activities. Researchers have identified specific benzofuran-based molecules that inhibit cell growth in various cancer types. For instance, compound 36 (Fig. 8) exhibited significant inhibitory effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . The exploration of novel benzofuran derivatives as potential anticancer agents continues to be an active area of research.

Antimicrobial Activity

The 4-position of benzofuran derivatives can significantly impact their antimicrobial properties. Substituents containing halogens or hydroxyl groups at this position have shown good antimicrobial activity . Further investigation into the specific mechanisms and targets of Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate could reveal its potential as an antimicrobial agent.

Chemical Synthesis Strategies

Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions . Understanding these synthetic approaches can guide the design of related compounds.

Future Directions

Benzofuran compounds, including “Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-12-7-18-14(9-17(12)27-11-21(24)26-3)15(10-20(23)28-18)19-8-13-5-4-6-16(25-2)22(13)29-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTXZKHQOFKOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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